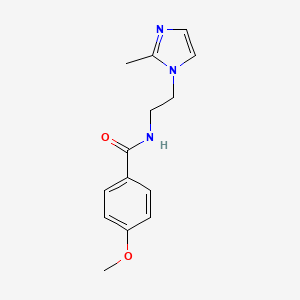
4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Aplicaciones Científicas De Investigación
Conformational and Quantum Descriptors Analysis
Researchers have synthesized imidazole derivatives and analyzed their conformational structures, potential energy, and quantum chemical descriptors. These studies focus on understanding the molecular interactions, hydrogen bonding, UV-Vis characteristics, and non-linear optical (NLO) activity. For instance, Kumar et al. (2020) synthesized imidazole derivatives and characterized them using spectral analysis, DFT, and molecular docking studies to explore their adsorption activity on graphene, which could have implications in materials science and sensor applications (Kumar et al., 2020).
Synthesis and Structural Analysis
Imidazole derivatives have been synthesized and structurally characterized to understand their potential as pharmacological agents or chemical intermediates. For example, the crystal and molecular structures of specific imidazole derivatives were reported to understand their formation and potential applications in drug synthesis (Richter et al., 2023).
Pharmacological Activity Studies
Several studies have focused on the synthesis of imidazole derivatives for their potential pharmacological activities. This includes investigating their inhibitory activity against enzymes, potential as anti-emetic drugs, and their role as selective histone deacetylase inhibitors, which could have implications for Alzheimer's disease treatment (Lee et al., 2018).
Electrophysiological Activity and Cardiotonic Agents
Imidazole derivatives have been evaluated for their cardiac electrophysiological activity, indicating their potential as class III agents for arrhythmia treatment (Morgan et al., 1990). Furthermore, compounds like 4-aroyl-1,3-dihydro-2H-imidazol-2-ones have shown promise as cardiotonic agents, offering potential therapeutic avenues for congestive heart failure (Schnettler et al., 1982).
Direcciones Futuras
Imidazole-containing compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, the future directions for “4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide” could involve further exploration of its potential therapeutic applications.
Mecanismo De Acción
Target of Action
The compound, 4-methoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide, is an imidazole derivative . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with . The compound’s interaction with its targets can lead to a variety of changes, such as inhibition or activation of certain biochemical processes.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some imidazole derivatives have been found to have antioxidant activity, suggesting they may interact with biochemical pathways related to oxidative stress . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Imidazole derivatives are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution . .
Result of Action
The result of a compound’s action refers to the molecular and cellular effects it produces. As mentioned, imidazole derivatives can have a wide range of biological activities . .
Action Environment
The action environment of a compound refers to how environmental factors influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can influence the activity of a compound. Imidazole derivatives are amphoteric in nature, showing both acidic and basic properties, which may influence their activity in different environments . .
Propiedades
IUPAC Name |
4-methoxy-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-15-7-9-17(11)10-8-16-14(18)12-3-5-13(19-2)6-4-12/h3-7,9H,8,10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYHFQGCQUMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2925276.png)

![2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2925279.png)

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2925282.png)
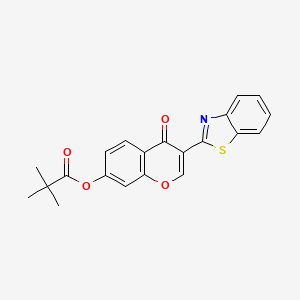
![[4-(Propylthio)phenyl]amine hydrochloride](/img/structure/B2925286.png)
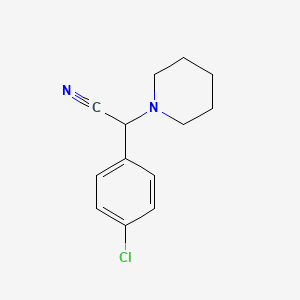

![7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2925291.png)
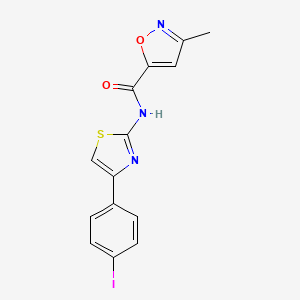

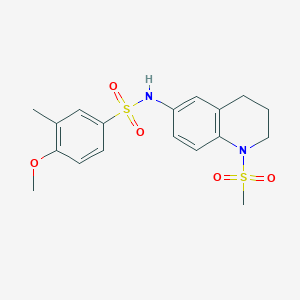
![3-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2925298.png)
